molecular formula C24H27NO4 B2419616 3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid CAS No. 2350548-01-3

3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid

Cat. No. B2419616
CAS RN: 2350548-01-3
M. Wt: 393.483
InChI Key: QHSHBEICFYGJEJ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (3S)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, has a CAS Number of 1016276-93-9 . It has a molecular weight of 407.51 . The IUPAC name is (3S)-4-cyclohexyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H29NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of fluorenyl derivatives, including compounds similar to the one , has been a focus in chemical research. For example, a method for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid was developed using 3-bromopyruvic acid (Le & Goodnow, 2004).

  • Photophysical Characterization : Research into the photophysical properties of water-soluble fluorene derivatives has revealed insights into their electronic structures, fluorescence quantum yield, and aggregation behavior in water (Morales et al., 2010).

  • Carboxylation Techniques : Studies on carboxylating active methylene compounds using fluorene have shown effective methods to produce fluorene-9-carboxylic acid (Chiba et al., 1978).

Applications in Organic Chemistry

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in the synthesis of various compounds, demonstrating its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Diaminobutyric Acids : Research has shown the synthesis of enantiomerically pure diaminobutyric acids using fluorenyl derivatives, highlighting its role in creating specific amino acid derivatives (Schmidt et al., 1992).

  • Manganese(II) Complexes : Studies on manganese carboxylates with fluorenylcarboxylate ligands have contributed to understanding the magnetic properties of these complexes, indicating potential applications in materials science (Tang et al., 2016).

Biochemistry and Molecular Biology

  • Peptide Synthesis : The fluorenyl group has been utilized in the solid-phase synthesis of peptides, demonstrating its importance in peptide chemistry and potential in drug development (Funakoshi et al., 1988).

  • Oligourea Synthesis : Efficient synthesis of oligoureas using fluorenylmethoxycarbonylamino derivatives has been reported, showing its applicability in creating novel polymers (Guichard et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

3-[(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)13-12-16-6-5-7-17(14-16)25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22H,5-7,12-15H2,(H,25,28)(H,26,27)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHBEICFYGJEJ-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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